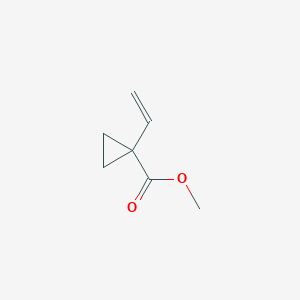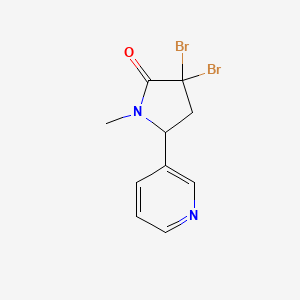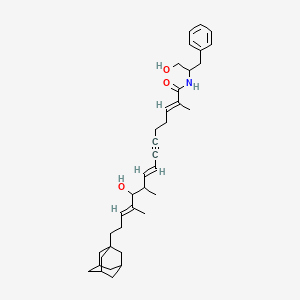
Methyl 2-propyloctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-propyloctanoate is an organic compound with the molecular formula C12H24O2. It is an ester, which is a type of chemical compound derived from an acid (usually carboxylic acid) and an alcohol. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-propyloctanoate can be synthesized through the esterification reaction between 2-propyloctanoic acid and methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the reaction goes to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The reaction conditions are optimized to ensure maximum conversion of the reactants to the desired ester .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-propyloctanoate, like other esters, can undergo several types of chemical reactions:
Hydrolysis: This reaction involves breaking the ester bond in the presence of water, yielding the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves exchanging the organic group of an ester with the organic group of an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Reduction: Lithium aluminum hydride (LiAlH4).
Transesterification: Acidic (e.g., H2SO4) or basic (e.g., NaOH) catalysts.
Major Products Formed
Hydrolysis: 2-propyloctanoic acid and methanol.
Reduction: 2-propyloctanol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Methyl 2-propyloctanoate has various applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-propyloctanoate involves its interaction with various molecular targets. As an ester, it can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis releases the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Another ester with a fruity odor, commonly used in the flavor industry.
Ethyl acetate: A widely used ester in the solvent industry.
Methyl methacrylate: An ester used in the production of polymers and resins.
Uniqueness
Methyl 2-propyloctanoate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to simpler esters like methyl butanoate or ethyl acetate results in different solubility and volatility characteristics, making it suitable for specific applications in the flavor and fragrance industry .
Properties
CAS No. |
56682-36-1 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
methyl 2-propyloctanoate |
InChI |
InChI=1S/C12H24O2/c1-4-6-7-8-10-11(9-5-2)12(13)14-3/h11H,4-10H2,1-3H3 |
InChI Key |
GKJRZSWZJPEPLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


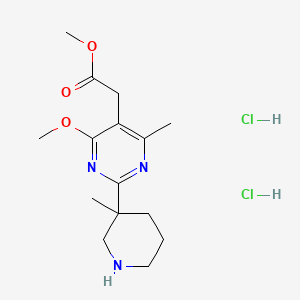
![1,1,10a,12a-tetramethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-naphtho[2,1-f]quinolin-1-ium;diiodide](/img/structure/B12297809.png)
![N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12297816.png)


![1-[5-[(11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl)methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone](/img/structure/B12297833.png)
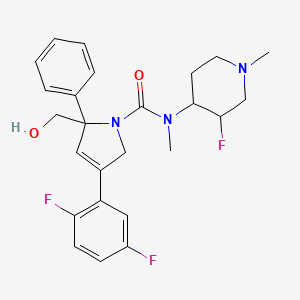

![1,3-Dimethyl-6-[3-[4-[2-(trideuteriomethoxy)phenyl]piperazin-1-yl]propylamino]-1,3-diazinane-2,4-dione](/img/structure/B12297844.png)

